2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide
CAS No.:
Cat. No.: VC10834896
Molecular Formula: C17H15N5OS
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15N5OS |
|---|---|
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | 2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(2,6-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C17H15N5OS/c1-10-4-3-5-11(2)15(10)21-14(23)9-24-17-13(8-19)6-12(7-18)16(20)22-17/h3-6H,9H2,1-2H3,(H2,20,22)(H,21,23) |
| Standard InChI Key | LEHWTZFTULJOCR-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N |
| Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N |
Introduction
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide is a complex organic compound featuring a pyridine ring substituted with amino and dicyano groups, linked to a sulfanyl group and a phenyl acetamide moiety. This compound has a molecular formula of C17H15N5OS and a molecular weight of approximately 337.4 g/mol . Its unique structure contributes to its potential biological activities and interactions with various biological targets.
Synthesis
The synthesis of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide typically involves multi-step organic reactions. These methods often include the formation of the pyridine ring and its subsequent modification with the sulfanyl and phenyl acetamide groups. Optimization of reaction conditions is crucial for achieving high yields and purity.
Biological Activities
Research suggests that compounds with similar structures exhibit significant biological activities, including potential anti-cancer, anti-inflammatory, and antimicrobial properties. The unique structural features of this compound may enhance its interaction with biological targets, making it a candidate for further pharmacological exploration.
| Biological Activity | Potential Mechanism |
|---|---|
| Anti-cancer | Interaction with enzymes or receptors involved in cell proliferation |
| Anti-inflammatory | Modulation of inflammatory pathways through enzyme inhibition |
| Antimicrobial | Disruption of microbial cell wall synthesis or function |
Comparison with Similar Compounds
Several compounds share structural similarities with 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide. Here is a comparison highlighting their unique aspects:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 6-Amino-3-cyanopyridine | Amino group and cyano substituents | Antimicrobial | Lacks butoxy substituent |
| N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Thiourea core | Organocatalyst | Used extensively in catalysis |
| 2-Amino-4-(trifluoromethyl)pyridine | Trifluoromethyl group | Anticancer | Simpler structure with fewer functional groups |
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